2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline
Description
2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline is a halogenated aniline derivative featuring a 1,2,4-triazole moiety attached via a methylene bridge at the para position of the aromatic ring. The 1,2,4-triazole group is known for its role in enhancing biological activity, particularly in antifungal and antimicrobial agents .
Properties
CAS No. |
160194-27-4 |
|---|---|
Molecular Formula |
C9H8I2N4 |
Molecular Weight |
426.00 g/mol |
IUPAC Name |
2,6-diiodo-4-(1,2,4-triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8I2N4/c10-7-1-6(2-8(11)9(7)12)3-15-5-13-4-14-15/h1-2,4-5H,3,12H2 |
InChI Key |
UFUCYNFQRJSETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)CN2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2,6-diiodoaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and formamide.
Attachment of the Triazole to Aniline: The triazole ring is then attached to the aniline moiety through a nucleophilic substitution reaction.
Iodination: The final step involves the iodination of the aniline derivative at the 2 and 6 positions using iodine and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as thiols or amines, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aniline derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Anticancer Agents: Derivatives of this compound have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Agents: It can be used to develop new antimicrobial agents due to its ability to disrupt microbial cell membranes.
Industry:
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2,6-diiodoaniline involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound can inhibit key enzymes involved in cell proliferation pathways, leading to cell cycle arrest and apoptosis . The triazole ring allows for hydrogen bonding with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs in Medicinal Chemistry
Itraconazole and Triazole-Based Pharmaceuticals
Itraconazole, a triazole antifungal drug, shares the 1,2,4-triazole group but differs significantly in complexity. Its structure includes a dioxolane ring, dichlorophenyl groups, and a piperazine moiety, contributing to broad-spectrum antifungal activity .
The diiodo substituents in the target compound may reduce solubility compared to itraconazole but could enhance binding to hydrophobic enzyme pockets.
Azo Dyes with Triazole/Aniline Backbones
Substituted aniline-based azo dyes, such as those synthesized by Maliyappa et al. (2020), incorporate pyrazol-3-one and benzothiazole groups. These dyes exhibit antimicrobial and antioxidant activities but lack iodine substituents .
| Property | Target Compound | Azo Dyes (e.g., J Mol Struct 2020) |
|---|---|---|
| Backbone | Aniline with triazole | Aniline coupled with pyrazol-3-one |
| Substituents | Diiodo, triazole-methyl | Methyl-benzothiazole, azo groups |
| Bioactivity | Antifungal (predicted) | Antimicrobial, antioxidant |
| Applications | Medicinal chemistry | Dye industries, biological staining |
Comparison with Triazole-Containing Amino Acid Derivatives
β-(1,2,4-Triazol-1-yl)-L-alanine derivatives, such as those described in Molecules (2011), are nonproteinogenic amino acids with herbicidal and insecticidal applications. These compounds feature triazole groups attached to alanine backbones, enabling integration into metabolic pathways .
| Property | Target Compound | β-(1,2,4-Triazol-1-yl)-L-alanine |
|---|---|---|
| Backbone | Aniline | Alanine (amino acid) |
| Bioactivity | Antifungal | Herbicidal, metabolic disruption |
| Solubility | Low (hydrophobic iodine) | Moderate (polar amino acid backbone) |
| Synthetic Complexity | Moderate (halogenation, triazole coupling) | High (stereoselective synthesis) |
The target compound’s aniline backbone may limit its metabolic integration compared to amino acid analogs but enhances rigidity for target binding.
Physicochemical and Stability Considerations
- Solubility : The diiodo substituents reduce aqueous solubility, necessitating formulation strategies (e.g., co-solvents) similar to itraconazole .
- Stability : Like many triazole derivatives, the compound may degrade under light exposure, requiring light-resistant packaging .
- Bioavailability : The iodine atoms could improve membrane permeability but may also increase toxicity risks compared to simpler triazole analogs .
Biological Activity
2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline is a compound that features a triazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, particularly in oncology and infectious diseases.
Chemical Structure
The molecular formula of 2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline can be represented as C10H9I2N3. The presence of iodine atoms in the structure enhances the compound's biological activity and solubility profile.
Anticancer Properties
Research has indicated that compounds containing the triazole moiety exhibit significant anticancer activities. For instance, studies have shown that derivatives of triazole can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Triazole derivatives may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .
- Case Studies : A specific study highlighted the efficacy of triazole derivatives against colon carcinoma HCT-116 cell lines with IC50 values around 6.2 μM . Another derivative showed potent activity against breast cancer cells (MCF-7) with an IC50 value of 27.3 μM .
Antimicrobial Activity
The triazole ring has been associated with antimicrobial properties. Compounds similar to 2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline have demonstrated:
- Broad-spectrum Activity : Effective against various bacterial strains and fungi. For example, triazole derivatives have shown promising results against resistant strains of bacteria and fungi .
Anti-inflammatory Effects
Triazole-containing compounds are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Data Summary Table
Mechanistic Insights
The biological activity of 2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Triazoles can inhibit key enzymes involved in cancer metabolism and inflammation.
- Receptor Modulation : They may act on specific receptors that regulate cell growth and immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
